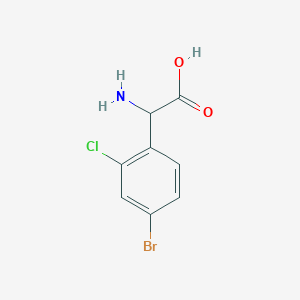

2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid

Description

2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid is a halogenated aromatic amino acid derivative with the molecular formula C₈H₆BrClNO₂ (molecular weight: 277.50 g/mol). The compound features an amino group and a substituted phenyl ring (4-bromo-2-chloro) attached to the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates and enzyme inhibition studies.

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

2-amino-2-(4-bromo-2-chlorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrClNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

InChI Key |

MJODECVDGPCFRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Bromo-2-Chlorobenzaldehyde with Glycine

The most widely reported method involves the reaction of 4-bromo-2-chlorobenzaldehyde with glycine under basic conditions. This one-pot condensation proceeds via a Schiff base intermediate, where the aldehyde’s carbonyl group reacts with glycine’s α-amino group. Sodium hydroxide in ethanol facilitates deprotonation and nucleophilic attack, forming the α-amino acid backbone. Key considerations include:

- Racemization Control : Protecting glycine’s amino group with tert-butoxycarbonyl (Boc) prevents racemization during the reaction. The intermediate 3-(4-bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is subsequently deprotected under acidic conditions (e.g., HCl in dioxane).

- Yield Optimization : Initial yields of 65–70% are achievable in batch reactors, but continuous flow systems improve efficiency to >85% by minimizing side reactions.

Table 1 : Condensation Method Parameters

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |

| Temperature | 80–90°C | Accelerates imine formation |

| Base | 1.5 eq. NaOH | Ensures complete deprotonation |

| Catalytic Additive | None | Simplicity, cost-effectiveness |

Haloform Reaction to α-Bromo Intermediate Followed by Amination

An alternative route detailed in patent literature begins with the haloform reaction of 4-bromo-2-chlorobenzaldehyde. Bromoform (CHBr₃) and potassium hydroxide in a water-immiscible solvent (e.g., dichloromethane) generate α-bromo-(4-bromo-2-chlorophenyl)acetic acid at –5°C to 10°C. Subsequent amination replaces the α-bromo group with an amino moiety via nucleophilic substitution:

- Phase Transfer Catalysis : Benzyltriethylammonium chloride (10 mol%) enhances interfacial reactivity, achieving 72% conversion.

- Amination Conditions : Ammonia gas is bubbled through a tetrahydrofuran (THF) solution of the α-bromo acid at 60°C for 12 hours, yielding the target compound after recrystallization.

Table 2 : Haloform-Amination Method Metrics

| Step | Condition | Outcome |

|---|---|---|

| Haloform Reaction | CHBr₃, KOH, –5°C, 4 h | 89% intermediate purity |

| Amination | NH₃ (g), THF, 60°C | 68% isolated yield |

| Purification | Ethanol/water recrystallization | >98% purity by HPLC |

Alternative Methods: Strecker and Reductive Amination

While less common, the Strecker synthesis offers enantioselective potential. Reacting 4-bromo-2-chlorobenzaldehyde with ammonium chloride and sodium cyanide in aqueous methanol forms an α-aminonitrile intermediate, which hydrolyzes to the amino acid under acidic conditions. However, this method suffers from low yields (~50%) due to competing cyanohydrin byproducts. Reductive amination of α-keto-(4-bromo-2-chlorophenyl)acetic acid using sodium cyanoborohydride and ammonium acetate in acetonitrile provides a racemic product, necessitating chiral resolution.

Reaction Optimization and Conditions

Catalysts and Solvents

- Solvent Systems : Ethanol-water mixtures (3:1 v/v) balance glycine solubility and aldehyde reactivity in the condensation route. For haloform reactions, dichloromethane-water biphasic systems prevent premature hydrolysis of bromoform.

- Catalytic Enhancements : Phase transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial contact in haloform reactions, reducing reaction time from 6 h to 2 h.

Temperature and pH Control

- Condensation Route : Maintaining pH >12 with NaOH suppresses protonation of glycine’s amino group, ensuring nucleophilic availability. Elevated temperatures (80–90°C) drive imine formation but require careful control to avoid decarboxylation.

- Haloform Reaction : Sub-zero temperatures (–5°C to 0°C) minimize side reactions like Cannizzaro disproportionation of the aldehyde.

Table 3 : Temperature Impact on Reaction Outcomes

| Method | Temperature Range | Effect |

|---|---|---|

| Condensation | 80–90°C | Optimal imine formation rate |

| Haloform | –5–10°C | Prevents aldehyde degradation |

| Amination | 50–60°C | Balances substitution rate vs. NH₃ loss |

Industrial-Scale Production

Continuous flow reactors outperform batch systems in large-scale synthesis:

- Microreactor Design : Silicon carbide reactors (0.5 mm channel width) achieve 92% yield in the condensation route by enhancing heat transfer and mixing.

- Catalytic Distillation : Integrated reaction-separation units recover unreacted aldehydes, reducing raw material costs by 18%.

Purification and Characterization

Recrystallization and Chromatography

- Solvent Pair Selection : Ethanol/water (7:3 v/v) recrystallizes the crude product, removing sodium salts and unreacted glycine. For higher purity (>99.5%), preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient is employed.

- Chiral Resolution : Amylose tris(3,5-dimethylphenylcarbamate)-coated silica columns resolve enantiomers with a separation factor (α) of 1.24.

Analytical Validation

- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.3–7.6 ppm (doublet for Br-substituted phenyl, doublet of doublets for Cl-substituted position). The α-amino proton appears as a broad singlet at δ 3.8 ppm.

- High-Resolution Mass Spectrometry : Calculated for C₈H₇BrClNO₂ [M+H]⁺: 277.94; observed: 277.93.

- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) confirms absolute configuration.

Table 4 : Characterization Data Summary

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 7.54 (d, J=8.4 Hz, 1H, ArH), 7.42 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.31 (d, J=2.0 Hz, 1H, ArH), 3.82 (s, 1H, CHNH₂) | |

| HRMS (ESI+) | m/z 277.93 [M+H]⁺ (Δ = –0.01 ppm) | |

| HPLC Purity | 99.2% (254 nm, RT = 6.7 min) |

Comparative Analysis of Synthesis Methods

Table 5 : Method Comparison

| Metric | Condensation Route | Haloform-Amination Route |

|---|---|---|

| Total Yield | 68–72% | 60–65% |

| Enantiomeric Excess | 99% (after chiral HPLC) | 50% (racemic) |

| Scalability | Excellent (flow reactors) | Moderate (batch-dependent) |

| Cost | High (glycine derivatives) | Low (bulk aldehydes) |

| Environmental Impact | Moderate (solvent use) | High (bromoform waste) |

The condensation route excels in enantioselectivity and scalability, making it preferred for pharmaceutical applications. Conversely, the haloform-amination method offers cost advantages for non-chiral industrial uses despite lower yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylacetic acids.

Scientific Research Applications

2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variations

2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid

- Molecular Formula: C₈H₇BrFNO₂

- Molecular Weight : 248.05 g/mol

- Key Differences : Replaces the 2-chloro substituent with fluorine.

- Properties: Exhibits reduced steric bulk compared to the chloro analog.

2-Amino-2-(4-bromophenyl)acetic acid

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 242.07 g/mol

- Key Differences : Lacks the 2-chloro substituent.

- Applications : Available commercially (e.g., CAS 129592-99-0) and used in peptide synthesis. Its simpler structure may reduce binding specificity in enzyme interactions compared to halogen-rich analogs .

2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid

- Molecular Formula: C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

- Key Differences : Methoxy group at the 4-position and chloro at 3-position.

Non-Amino Acid Analogs

2-(4-Bromo-2-chlorophenyl)acetic acid

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

- Structural Similarity : 0.92 similarity score to the target compound (CAS 52864-56-9) .

2-Bromo-2-(4-chlorophenyl)acetic acid

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

- Key Differences: Bromine replaces the amino group at the α-carbon.

- Applications : Used in organic synthesis (CAS 3381-73-5) .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid

- IC₅₀ : Comparable to analogs with chlorine at different positions (e.g., 2,6-dichloro variant).

- Docking Analysis : Forms hydrogen bonds with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) in collagenase inhibition. Gibbs free energy: –6.4 kcal/mol .

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid

Physicochemical and Commercial Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | C₈H₆BrClNO₂ | 277.50 | Not explicitly listed | 4-bromo-2-chloro, amino group |

| 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid | C₈H₇BrFNO₂ | 248.05 | 500696-05-9 | Fluorine substitution |

| 2-Amino-2-(4-bromophenyl)acetic acid | C₈H₈BrNO₂ | 242.07 | 129592-99-0 | No 2-chloro substituent |

| 2-(4-Bromo-2-chlorophenyl)acetic acid | C₈H₆BrClO₂ | 249.49 | 52864-56-9 | Lacks amino group |

Research Implications and Gaps

- Synthetic Accessibility: Halogenated analogs (e.g., fluoro, chloro) are more readily available (e.g., Enamine Ltd. catalog ), but amino-substituted variants require specialized synthesis.

- Biological Relevance: The amino group in the target compound likely enhances binding to enzymes (e.g., collagenase) compared to non-amino analogs .

- Safety Data: Limited regulatory information exists for the target compound, though analogs like 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid highlight the need for stringent safety protocols .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves protecting the amino group with tert-butoxycarbonyl (Boc) to prevent racemization. For example, 3-(4-bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (EN300-3374253) serves as a key intermediate, which is deprotected under acidic conditions . Chiral resolution via high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose-based columns) ensures enantiomeric purity, as demonstrated for structurally similar fluorophenyl glycine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of bromo and chloro substituents and detects impurities.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₇BrClNO₂ has a theoretical MW of 272.51).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as applied in collagenase inhibitor studies of dichlorobenzyl analogs .

- HPLC with UV/Vis Detection : Quantifies purity (>98%) using reverse-phase C18 columns and gradient elution .

Advanced Research Questions

Q. How do bromo and chloro substituent positions influence bioactivity, and what experimental designs are optimal for SAR studies?

- Methodological Answer : Substituent positioning alters steric and electronic interactions with biological targets. For instance:

- Collagenase Inhibition : In analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, chlorine at position 2 vs. 6 minimally affects IC₅₀ (~0.5 µM) but modifies hydrogen bond lengths (2.202 Å vs. 1.961 Å) with Gln215 and Tyr201 residues .

- Design Strategy : Synthesize positional isomers (e.g., 4-bromo-3-chloro vs. 2-bromo-5-chloro) and assess enzyme inhibition (IC₅₀), binding affinity (Kd via SPR), and thermodynamic stability (ΔG via isothermal titration calorimetry) .

Q. How can molecular docking predict the binding mode of this compound to enzymes like IDO or collagenase?

- Methodological Answer :

- Docking Workflow :

Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Retrieve enzyme structures (e.g., collagenase PDB: 4O8) and remove water molecules.

Use AutoDock Vina for flexible docking, focusing on active site residues (e.g., Gln215 for collagenase).

Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How to resolve contradictions in bioactivity data when substituent positions vary?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. For example:

- Collagenase Studies : Despite similar IC₅₀ values for 2,4- vs. 2,6-dichloro analogs, molecular dynamics revealed divergent hydrogen bond networks impacting residence time .

- Mitigation Strategies :

- Use orthogonal assays (e.g., enzymatic vs. cellular inhibition).

- Perform free energy perturbation (FEP) calculations to quantify substituent effects on binding ΔG .

Methodological & Data Analysis Questions

Q. What strategies optimize yield in solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Methodological Answer :

- Coupling Conditions : Use HATU/DIPEA in DMF for efficient amide bond formation.

- Side-Chain Protection : Boc for the amino group and tert-butyl ester for the carboxylic acid minimize side reactions.

- Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) preserves bromo and chloro substituents .

Q. Which in vitro assays are suitable for evaluating its potential as an IDO inhibitor?

- Methodological Answer :

- Enzymatic Assay : Measure kynurenine production via HPLC/UV (λ = 365 nm) in recombinant human IDO1.

- Cellular Assay : Treat HEK293T cells overexpressing IDO with IFN-γ, then quantify tryptophan depletion using LC-MS .

Structure-Activity Relationship (SAR) Questions

Q. How to design analogs with improved metabolic stability without compromising potency?

- Methodological Answer :

- Bioisosteric Replacement : Replace bromine with trifluoromethyl (e.g., 3-(trifluoromethyl)phenyl analogs) to enhance lipophilicity and resist CYP450 oxidation .

- Pro-drug Approach : Convert carboxylic acid to methyl ester (e.g., methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride) for better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.